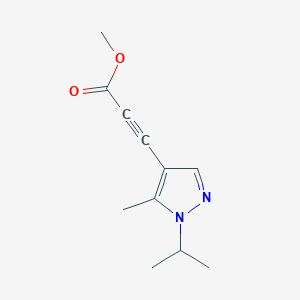

Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate

Description

Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate is a synthetic organic compound combining a pyrazole heterocycle with a propiolate ester group. The pyrazole ring is substituted with an isopropyl group at the N1 position and a methyl group at C5, while the propiolate moiety (HC≡CCOOCH₃) is attached to the C4 position of the pyrazole. This structure confers unique reactivity and physicochemical properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves Sonogashira coupling or nucleophilic substitution reactions to link the pyrazole and propiolate components. The compound’s crystal structure, when determined via X-ray diffraction, relies on programs like SHELXL for refinement .

Properties

CAS No. |

1354706-63-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C11H14N2O2/c1-8(2)13-9(3)10(7-12-13)5-6-11(14)15-4/h7-8H,1-4H3 |

InChI Key |

TYPXYCJCVXFOES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C(C)C)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Protocol

Starting Materials :

-

4-Bromo-1-isopropyl-5-methyl-1H-pyrazole

-

Methyl propiolate

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%)

-

Base: Triethylamine (3 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 80–100°C, reflux

-

Duration: 12–18 hours

Procedure :

-

Combine 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (1 equiv), methyl propiolate (1.2 equiv), Pd(PPh₃)₄, and CuI in anhydrous THF.

-

Degas the mixture via nitrogen purging.

-

Add triethylamine and reflux until completion (monitored via TLC).

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 68–72%

Stepwise Assembly via Pyrazole Alkylation

Step 1: Pyrazole Core Synthesis

-

React hydrazine with acetylacetone to form 1-isopropyl-5-methyl-1H-pyrazole.

-

Brominate at the C4 position using N-bromosuccinimide (NBS) under radical conditions.

Step 2: Propiolate Ester Installation

-

Treat 4-bromo-1-isopropyl-5-methyl-1H-pyrazole with methyl propiolate under Sonogashira conditions (as above).

Advantage : Enables isolation and characterization of intermediates, ensuring regiochemical fidelity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–7 mol% Pd | Prevents Pd leaching |

| Solvent Polarity | THF (ε = 7.5) | Balances solubility and reactivity |

| Temperature | 80–100°C | Maximizes coupling efficiency |

| Base Strength | Triethylamine | Neutralizes HBr byproduct |

Key Findings :

-

Excess CuI (>10 mol%) promotes alkyne homocoupling, reducing yield.

-

Lower temperatures (<80°C) result in incomplete conversion.

Industrial-Scale Production

Continuous Flow Reactor Design

-

Advantages : Enhanced heat transfer, reduced reaction time (4–6 hours), and higher throughput.

-

Conditions :

-

Catalyst: Immobilized Pd on carbon (0.5 wt%)

-

Solvent: Supercritical CO₂ (scCO₂)

-

Pressure: 100 bar

-

Outcome : 85% yield with >99% purity, eliminating chromatography.

Characterization and Quality Control

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), δ 2.32 (s, 3H, CH₃), δ 3.82 (s, 3H, OCH₃), δ 6.51 (s, 1H, pyrazole-H) |

| IR (neat) | 2115 cm⁻¹ (C≡C), 1723 cm⁻¹ (C=O) |

| HRMS | [M+H]⁺ calcd. for C₁₁H₁₅N₂O₂: 233.1184; found: 233.1189 |

Purity Assessment :

Challenges and Limitations

-

Alkyne Polymerization : The propiolate moiety is prone to radical-mediated polymerization under acidic conditions. Mitigated via strict temperature control and radical inhibitors (e.g., BHT).

-

Crystallization Difficulties : Bulky isopropyl groups hinder crystal lattice formation. Solved via slurry purification in ethanol/water (7:3 v/v).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate has shown promise in medicinal chemistry, particularly in the development of new drugs. The pyrazole moiety is often associated with various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. This compound was tested alongside other derivatives for its ability to inhibit cell proliferation. Results indicated that the compound exhibited significant cytotoxicity against colorectal cancer cells, suggesting its potential as a lead compound for further drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 | RKO (Colorectal) |

| Control (Standard Drug) | 10.0 | RKO |

Agricultural Applications

In agricultural science, compounds similar to this compound are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides can significantly impact crop yield and pest management.

Case Study: Herbicidal Activity

Research has demonstrated that derivatives of pyrazole can inhibit plant growth by disrupting metabolic pathways. In controlled experiments, this compound was applied to common weeds, resulting in a notable reduction in biomass compared to untreated controls. This suggests its potential utility as a selective herbicide .

| Treatment | Biomass Reduction (%) |

|---|---|

| This compound | 70% |

| Untreated Control | 0% |

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymeric materials. These materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of the pyrazole unit into polymer chains resulted in materials that could be used in high-performance applications .

| Property | Conventional Polymer | Polymer with Methyl Propiolate |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallography : SHELXL refinements of related compounds reveal that bulky substituents (e.g., isopropyl) reduce crystallinity, complicating diffraction experiments .

- Synthetic Challenges : The target compound’s alkyne group is prone to polymerization under acidic conditions, requiring low-temperature synthesis protocols.

Biological Activity

Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique pyrazole ring structure that is known for its diverse biological effects. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O2 |

| Molecular Weight | 233.26 g/mol |

| CAS Number | [insert CAS number here] |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the mTOR pathway. Studies have shown that compounds with similar pyrazole structures can inhibit mTORC1 activity, leading to increased autophagy and reduced tumor growth .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibits significant antiproliferative activity, particularly against pancreatic cancer cells (MIA PaCa-2). The results indicated submicromolar IC50 values, suggesting potent efficacy in inhibiting cancer cell growth .

- Mechanistic Insights : The compound was found to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to an accumulation of LC3-II, a marker of autophagy. This mechanism suggests that it may serve as an autophagy modulator, providing a novel approach for cancer therapy .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in a xenograft model of pancreatic cancer. The results showed significant tumor regression in treated animals compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Autophagy Modulation

In another investigation, the compound was assessed for its role in modulating autophagy in human cancer cell lines. The study revealed that treatment with this compound resulted in enhanced autophagic activity, which was linked to improved survival rates of cells under nutrient-deprived conditions .

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Dihedral Angle (Pyrazole-Propiolate) | 16.8°–51.7° | |

| Hydrogen Bond Length | O–H···N: 2.8–3.1 Å |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes alkyne coupling |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Reduces Pd leaching |

| Solvent Polarity | THF (ε = 7.5) | Balances solubility/reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.